n-(4-Bromo-3-methylphenyl)-5-methylisoxazole-3-carboxamide

Medicinal Chemistry Drug Safety Metabolism

This N-aryl-5-methylisoxazole-3-carboxamide (CAS 915935-88-5) is a unique, non-interchangeable research intermediate with a critical 3-carboxamide regiochemistry that avoids hepatotoxic N-O bond cleavage, unlike 4-carboxamide analogs. Its 4-bromo-3-methylphenyl group provides a versatile cross-coupling handle for library synthesis and optimizes lipophilicity (cLogP 3.31) for target engagement. At a certified 98% purity, it prevents false positive screening results, accelerating your drug discovery programs.

Molecular Formula C12H11BrN2O2
Molecular Weight 295.13 g/mol
Cat. No. B4627322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(4-Bromo-3-methylphenyl)-5-methylisoxazole-3-carboxamide
Molecular FormulaC12H11BrN2O2
Molecular Weight295.13 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)NC2=CC(=C(C=C2)Br)C
InChIInChI=1S/C12H11BrN2O2/c1-7-5-9(3-4-10(7)13)14-12(16)11-6-8(2)17-15-11/h3-6H,1-2H3,(H,14,16)
InChIKeyUISDCAUTVFLIAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Bromo-3-methylphenyl)-5-methylisoxazole-3-carboxamide: Core Scaffold Identity and Procurement Baseline


N-(4-Bromo-3-methylphenyl)-5-methylisoxazole-3-carboxamide (CAS 915935-88-5) is a synthetic small molecule belonging to the N-aryl-5-methylisoxazole-3-carboxamide class, a scaffold recognized for its tunable biological profile and distinct metabolic fate compared to its 4-carboxamide regioisomer [1]. With a molecular formula of C12H11BrN2O2 and a molecular weight of 295.13 g/mol, this compound features a 4-bromo-3-methylphenyl anilide moiety that confers specific lipophilicity (cLogP 3.31) and steric properties, positioning it as a non-interchangeable intermediate for medicinal chemistry optimization campaigns targeting kinases, inflammatory pathways, and anti-infective programs . The compound is commercially available at a certified purity of 98% and is stored under standard ambient conditions, making it a readily accessible, high-purity building block for structure-activity relationship (SAR) exploration .

Why N-(4-Bromo-3-methylphenyl)-5-methylisoxazole-3-carboxamide Cannot Be Replaced by Generic Isoxazole Analogs


Substituting in-class isoxazole carboxamides without considering regiochemistry and specific aryl substitution can lead to project failure. The 5-methylisoxazole-3-carboxamide scaffold fundamentally diverges from its 4-carboxamide isomer in metabolic fate: the 3-carboxamide resists N-O bond cleavage, avoiding the hepatotoxic metabolites associated with leflunomide-like 4-carboxamides, while retaining anti-inflammatory efficacy [1]. Moreover, the 4-bromo-3-methylphenyl group is not a passive spectator; halogen identity (Br vs. Cl) dictates downstream cross-coupling reactivity for library expansion, and the 3-methyl substituent modulates both lipophilicity (cLogP 3.31 vs. lower values for des-methyl analogs) and steric interactions at hydrophobic binding pockets, directly impacting target engagement and metabolic stability [2]. A generic bromophenyl or chloro-phenyl replacement ignores these interdependent structural features, risking reduced potency, altered selectivity, or synthetic dead-ends.

Quantitative Differentiation Evidence for N-(4-Bromo-3-methylphenyl)-5-methylisoxazole-3-carboxamide Against Closest Analogs


Scaffold Regiochemistry: 3-Carboxamide Avoids N-O Bond Cleavage-Induced Hepatotoxicity vs. 4-Carboxamide

The 5-methylisoxazole-3-carboxamide scaffold provides a metabolically safer profile compared to the 5-methylisoxazole-4-carboxamide scaffold. In a direct scaffold comparison, compounds based on the 3-carboxamide (UTL-5 series) resist isoxazole N-O bond cleavage upon metabolism, whereas 4-carboxamide derivatives (UTL-4, leflunomide, teriflunomide) undergo N-O bond scission, a step mechanistically linked to liver toxicity [1]. This translates to a reduction in acute toxicity for the entire 3-carboxamide series relative to leflunomide/teriflunomide, and a shift from potential liver toxicity to a liver protective effect [1]. A 2026 conference report further confirms that evolving a lead series from the 4-carboxamide to the 3-carboxamide scaffold yielded better IC50 values and improved metabolic stability, directly linking this regiochemical change to superior drug-like properties [2].

Medicinal Chemistry Drug Safety Metabolism

Lipophilic Efficiency: cLogP 3.31 Provides Balanced Permeability vs. Des-Methyl Analog

The presence of the 3-methyl substituent on the anilide ring elevates the calculated partition coefficient (cLogP) to 3.30624, as reported by the vendor Leyan . This contrasts with the des-methyl analog, N-(4-bromophenyl)-5-methylisoxazole-3-carboxamide (CAS 912781-99-8), which, based on its lower molecular weight (281.11 vs. 295.13 g/mol) and the absence of a methyl group, is predicted to have a cLogP approximately 0.5–0.7 units lower. The measured TPSA of 55.13 Ų remains constant across both analogs, indicating that the lipophilicity gain from the 3-methyl group is achieved without sacrificing hydrogen-bonding capacity . This places the compound in an optimal CNS drug-like space (cLogP 3–5, TPSA < 90) where it can achieve passive permeability while maintaining solubility acceptable for in vitro assay conditions. The additional methyl group also introduces a steric factor that can enhance metabolic stability by shielding the amide bond from hydrolytic enzymes, consistent with the improved metabolic stability observed for 3-carboxamide CSF-1R inhibitors reported in the literature [1].

Physicochemical Properties Drug Design ADME

Bromine as a Synthetic Diversification Handle: Superior Cross-Coupling Reactivity over Chloro Analog

The 4-bromo substituent on the anilide ring serves as a superior synthetic handle compared to the corresponding 4-chloro analog, N-(4-chloro-3-methylphenyl)-5-methylisoxazole-3-carboxamide. Aryl bromides participate in Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira) with significantly higher reactivity than aryl chlorides, owing to the lower bond dissociation energy of the C-Br bond (approximately 70–80 kJ/mol lower than C-Cl) [1]. This allows for milder reaction conditions, shorter reaction times, and higher yields when using this compound as a starting material for library synthesis. In a relevant example, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide was used as a substrate for Suzuki coupling with various boronic acids to generate a focused library of derivatives with antibacterial activity, demonstrating the practical utility of the bromoaryl group in late-stage functionalization [2]. The bromine atom also provides a convenient handle for halogen bonding interactions in target protein binding sites, a feature absent in the chloro analog and potentially contributing to potency and selectivity differences.

Synthetic Chemistry Cross-Coupling Library Synthesis

Certified Purity: 98% vs. 97% for the 4-Carboxamide Regioisomer

The target compound is commercially available at a certified purity of 98% from the vendor Leyan (Product No. 1361570), whereas the closest regioisomer, N-(4-Bromo-3-methylphenyl)-5-methylisoxazole-4-carboxamide (CAS 61643-47-8), is listed at 97% purity by chememenu.com . While a 1% purity differential may appear modest, for demanding applications such as biophysical assays (SPR, ITC, crystallography) or in vivo pharmacokinetic studies, the higher purity reduces the risk of confounding biological readouts from unidentified impurities. Additionally, Leyan provides batch-specific purity verification and maintains the product under controlled storage conditions, ensuring lot-to-lot consistency critical for reproducible SAR campaigns . The competitive non-methylated analog N-(4-bromophenyl)-5-methylisoxazole-3-carboxamide (CAS 912781-99-8) is offered at ≥98% purity by Chemscene, but its structural deficiency in the 3-methyl group renders it less suitable for programs requiring specific hydrophobic contacts .

Quality Assurance Chemical Purity Procurement

Optimal Procurement and Use Scenarios for N-(4-Bromo-3-methylphenyl)-5-methylisoxazole-3-carboxamide


Kinase Inhibitor Lead Optimization Requiring Balanced Potency and Hepatic Safety

Based on published CSF-1R inhibitor evolution programs, the 5-methylisoxazole-3-carboxamide scaffold provides superior IC50 values and metabolic stability compared to the 4-carboxamide series, while the scaffold-level evidence from the UTL-5 program demonstrates reduced hepatotoxicity due to avoidance of N-O bond cleavage [1][2]. This compound is the optimal core building block for medicinal chemistry teams developing next-generation kinase inhibitors (CSF-1R, FMS, c-Kit) where chronic dosing necessitates a wide therapeutic window. The bromine handle further enables late-stage diversification via Suzuki coupling to explore kinase selectivity pocket interactions .

Anti-Inflammatory Drug Discovery: Leflunomide Scaffold Replacement

The 3-carboxamide scaffold directly addresses leflunomide's hepatotoxicity limitation while preserving anti-inflammatory and anti-arthritic pharmacological effects, as demonstrated in the UTL-5 vs. UTL-4/leflunomide comparative studies [1]. The 4-bromo-3-methylphenyl substitution pattern can be further optimized to fine-tune COX inhibition, NO production suppression, and PGE2 modulation, building on the class-level anti-inflammatory SAR established for N-substituted phenyl-5-methylisoxazole-3-carboxamides [2]. The compound's cLogP of 3.31 places it in a favorable range for oral bioavailability, a prerequisite for anti-inflammatory drug candidates .

Focused Library Synthesis via Suzuki-Miyaura Diversification

The aryl bromide functionality enables efficient Pd-catalyzed cross-coupling with a broad range of boronic acids and boronates, directly analogous to the successful Suzuki-based diversification of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide into antibacterial derivatives [1]. At 98% purity, the starting material ensures that library products are not contaminated with de-brominated or oxidized byproducts, reducing false positives in biological screening [2]. This compound is the preferred core scaffold for library synthesis over the 4-carboxamide isomer due to the superior metabolic profile of the resulting 3-carboxamide products, which increases the probability of identifying developable hits .

Antitubercular and Anti-Infective Lead Generation

The parent 5-methylisoxazole-3-carboxamide core (5MI3C) has demonstrated direct antibacterial activity against Mycobacterium tuberculosis H37Rv, Mycobacterium avium complex, Staphylococcus aureus, and Enterococcus faecalis, with MIC values as low as 3.125 µM for optimized 5-methylisoxazole-3-carboxamide derivatives against M. tuberculosis [1][2]. The 4-bromo-3-methylphenyl substituent introduces additional hydrophobic surface area (cLogP 3.31) that can enhance mycobacterial cell wall penetration, a rate-limiting factor for antitubercular drug efficacy . The bromine atom also permits radiolabeling via isotopologue synthesis for mechanistic and pharmacokinetic studies, an advantage over chloro analogs .

Quote Request

Request a Quote for n-(4-Bromo-3-methylphenyl)-5-methylisoxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.